Hdac6/hsp90-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

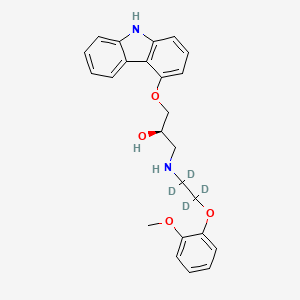

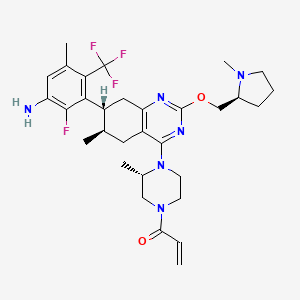

Hdac6/hsp90-IN-1 is a dual inhibitor targeting both histone deacetylase 6 (HDAC6) and heat shock protein 90 (Hsp90). These two proteins play crucial roles in various cellular processes, including gene expression, protein folding, and degradation. Inhibiting both HDAC6 and Hsp90 simultaneously has shown promising results in cancer treatment, particularly in prostate cancer .

Métodos De Preparación

The synthesis of Hdac6/hsp90-IN-1 involves a series of chemical reactions designed to create a compound that can effectively inhibit both HDAC6 and Hsp90. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Hdac6/hsp90-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically intermediates that are further processed to obtain the final compound .

Aplicaciones Científicas De Investigación

Hdac6/hsp90-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and protein interactions. In biology, it helps in understanding cellular processes such as gene expression and protein degradation. In medicine, this compound is being investigated for its potential in cancer treatment, particularly in prostate cancer, where it has shown synergistic effects with other chemotherapeutic agents .

Mecanismo De Acción

Hdac6/hsp90-IN-1 exerts its effects by inhibiting the activity of both HDAC6 and Hsp90. HDAC6 is responsible for deacetylating lysine residues on histone and non-histone proteins, while Hsp90 is a molecular chaperone involved in protein folding and stability. By inhibiting these proteins, this compound disrupts various cellular processes, leading to the inhibition of cancer cell growth and proliferation .

Comparación Con Compuestos Similares

Hdac6/hsp90-IN-1 is unique in its ability to simultaneously inhibit both HDAC6 and Hsp90. Similar compounds include other HDAC6 inhibitors and Hsp90 inhibitors, but they typically target only one of these proteins. Examples of similar compounds are ZINC000096116556, ZINC000020761262, and ZINC000217668954, which have shown inhibitory activity against HDAC6 and Hsp90 .

Propiedades

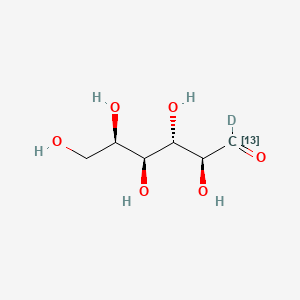

Fórmula molecular |

C28H37N3O6 |

|---|---|

Peso molecular |

511.6 g/mol |

Nombre IUPAC |

N-[2-(2,4-dihydroxy-5-propan-2-ylbenzoyl)-1,3-dihydroisoindol-5-yl]-N'-hydroxydecanediamide |

InChI |

InChI=1S/C28H37N3O6/c1-18(2)22-14-23(25(33)15-24(22)32)28(36)31-16-19-11-12-21(13-20(19)17-31)29-26(34)9-7-5-3-4-6-8-10-27(35)30-37/h11-15,18,32-33,37H,3-10,16-17H2,1-2H3,(H,29,34)(H,30,35) |

Clave InChI |

HBNSYDADLFRPNT-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)NC(=O)CCCCCCCCC(=O)NO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12402813.png)

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)